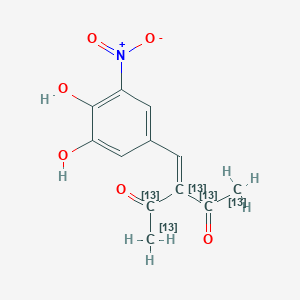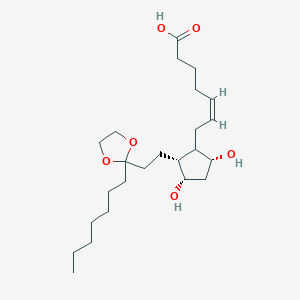
Fluorescein Alkynylamino-ATP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorescein Alkynylamino-ATP is a derivative of ATP (Adenosine Triphosphate), formed by the connection of a fluorescein group and an alkynyl group with ATP . It is primarily composed of three parts: adenine, phosphate groups, and a fluorescein group . The adenine part is the same as regular ATP, containing an adenine nucleoside and three phosphate groups . Fluorescein Alkynylamino-ATP can be used to evaluate cellular energy states and the rate of DNA/RNA synthesis .
Molecular Structure Analysis
Fluorescein Alkynylamino-ATP has a complex structure with a total of 118 bonds, including 77 non-H bonds, 35 multiple bonds, 16 rotatable bonds, 6 double bonds, 1 triple bond, and 28 aromatic bonds . It also contains 3 five-membered rings, 5 six-membered rings, 2 nine-membered rings, 2 ten-membered rings, 1 aromatic ester, and 1 aliphatic secondary amide .Chemical Reactions Analysis
Fluorescein Alkynylamino-ATP is involved in various biochemical reactions. For instance, it plays a crucial role in ATP-dependent chromatin remodeling enzymes . Fluorogenic reactions, which generate fluorescence from non-fluorescent reactants, are also a significant part of its chemical reactions .Scientific Research Applications
Biological Applications of Aptamer-Based Fluorescent Biosensors
Fluorescein Alkynylamino-ATP is used in the development of aptamer-based fluorescent biosensors . These biosensors are widely used in biological applications to diagnose diseases as well as prevent diseases by detecting cancer cells, viruses, and various biomarkers including nucleic acids and proteins as well as biotoxins and bacteria from food . They have the advantages of a high sensitivity, selectivity, rapidity, a simple detection process, and a low price .
Imaging Applications of Fluorescent Probes for ATP
Fluorescent probes have obvious advantages in imaging ATP in cells and in vivo due to their high sensitivity, good selectivity, real-time imaging, and good biocompatibility . Fluorescein Alkynylamino-ATP is used in the formulation of an extensive array of fluorescent probes targeting ATP to enable the visualization of ATP within cells and in vivo .
Design Strategies of Fluorescent Probes for ATP
Fluorescein Alkynylamino-ATP is used in the design strategies of ATP fluorescent probes . These strategies are mainly based on organic small molecules, metal complexes, and water-soluble conjugated polymers .
Disease Marker Imaging
Fluorescein Alkynylamino-ATP is used in the practical applications of ATP fluorescent probes in the imaging of target organelles, cell biological events, and disease markers .
Synthesis of Fluorescent Probes
Fluorescein Alkynylamino-ATP is used in the synthesis of fluorescent probes . These probes are synthesized to perform specific functions in the field of biology, chemistry or materials science, such as detecting molecules, cells or biological processes .
Understanding Cell Biological Events
Fluorescein Alkynylamino-ATP is used in understanding cell biological events . The precise detection of ATP within cells holds immense significance in understanding cell biological events and related disease development .
Mechanism of Action
- Its role is to serve as a fluorescent analog of ATP, allowing researchers to track ATP levels and study cellular energy status .
- It can be exchanged with endogenous ATP within cells, enabling the study of ATP synthesis, degradation, and transport processes .
- By labeling primers with this compound, automated DNA sequencing strategies can be developed, providing sequence data similar to conventionally labeled primers .
- Impact on Bioavailability : Its fluorescent properties aid in visualization during angiography and diagnostic procedures .
- Molecular and Cellular Effects :
- Environmental Factors :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Future Directions
properties
IUPAC Name |
[[(2R,3R,4S,5R)-5-[4-amino-5-[3-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoylamino]prop-1-ynyl]pyrrolo[2,3-d]pyrimidin-7-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H41N6O20P3/c42-36-33-22(18-47(37(33)46-20-45-36)39-35(52)34(51)31(64-39)19-62-69(58,59)67-70(60,61)66-68(55,56)57)5-4-14-43-32(50)6-2-1-3-13-44-38(53)21-7-10-26-25(15-21)40(54)65-41(26)27-11-8-23(48)16-29(27)63-30-17-24(49)9-12-28(30)41/h7-12,15-18,20,31,34-35,39,48-49,51-52H,1-3,6,13-14,19H2,(H,43,50)(H,44,53)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/t31-,34+,35+,39-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFIASPKHCGSRA-JLRXDUNCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCCCCCC(=O)NCC#CC3=CN(C4=NC=NC(=C34)N)C5C(C(C(O5)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)OC26C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1C(=O)NCCCCCC(=O)NCC#CC3=CN(C4=NC=NC(=C34)N)[C@H]5[C@H]([C@H]([C@H](O5)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)OC26C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H41N6O20P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1030.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorescein Alkynylamino-ATP | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E/Z)-4-(4'-Hydroxyphenyl)-2-butanone Oxime-[d5]](/img/structure/B1141003.png)
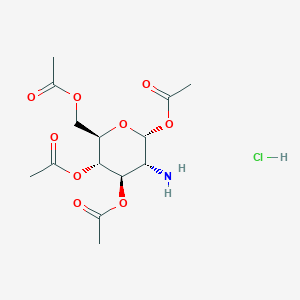
![(3R,4R)-4-[(1S)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride](/img/structure/B1141005.png)
![(3S,4S)-4-[(1R)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride](/img/structure/B1141006.png)
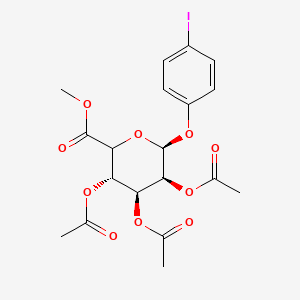
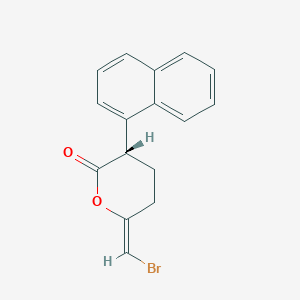
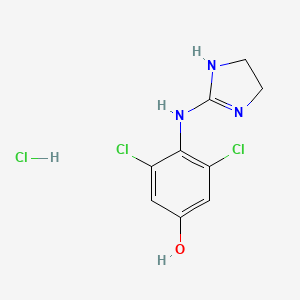
![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B1141015.png)
